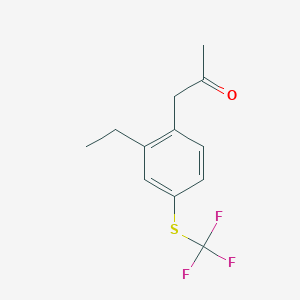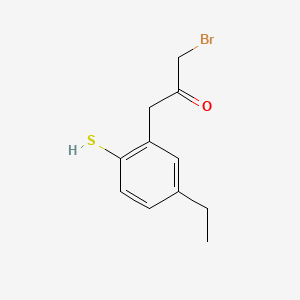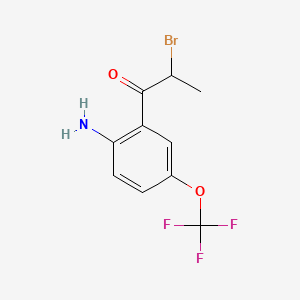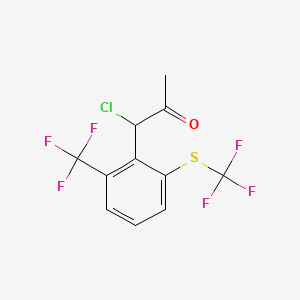
1-Chloro-1-(2-(trifluoromethyl)-6-(trifluoromethylthio)phenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-1-(2-(trifluoromethyl)-6-(trifluoromethylthio)phenyl)propan-2-one is a chemical compound with the molecular formula C10H8ClF3OS It is known for its unique structure, which includes both trifluoromethyl and trifluoromethylthio groups
Vorbereitungsmethoden
The synthesis of 1-Chloro-1-(2-(trifluoromethyl)-6-(trifluoromethylthio)phenyl)propan-2-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the chlorination of a precursor compound containing the trifluoromethyl and trifluoromethylthio groups. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reaction is typically carried out in an inert solvent like dichloromethane .
Analyse Chemischer Reaktionen
1-Chloro-1-(2-(trifluoromethyl)-6-(trifluoromethylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding sulfoxides or sulfones, and reduction reactions can lead to the formation of alcohols or other reduced products.
Addition Reactions: The compound can also participate in addition reactions with various reagents, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Wissenschaftliche Forschungsanwendungen
1-Chloro-1-(2-(trifluoromethyl)-6-(trifluoromethylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-Chloro-1-(2-(trifluoromethyl)-6-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The trifluoromethyl and trifluoromethylthio groups play a crucial role in its reactivity and binding affinity. These groups can enhance the compound’s lipophilicity and electron-withdrawing properties, which can influence its interaction with enzymes, receptors, and other biomolecules .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-1-(2-(trifluoromethyl)-6-(trifluoromethylthio)phenyl)propan-2-one can be compared with other similar compounds, such as:
1-Chloro-1-(2-(difluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one: This compound has a difluoromethoxy group instead of a trifluoromethyl group, which can lead to differences in reactivity and applications.
1-Chloro-1-(3-(difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one: The position of the substituents on the phenyl ring can significantly affect the compound’s properties and uses.
1-Chloro-1-(2-(trifluoromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one: This compound has a similar structure but with different positions of the trifluoromethyl and trifluoromethylthio groups, leading to variations in its chemical behavior.
These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.
Eigenschaften
Molekularformel |
C11H7ClF6OS |
|---|---|
Molekulargewicht |
336.68 g/mol |
IUPAC-Name |
1-chloro-1-[2-(trifluoromethyl)-6-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H7ClF6OS/c1-5(19)9(12)8-6(10(13,14)15)3-2-4-7(8)20-11(16,17)18/h2-4,9H,1H3 |
InChI-Schlüssel |
LLBTWNXONIHAMO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C1=C(C=CC=C1SC(F)(F)F)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




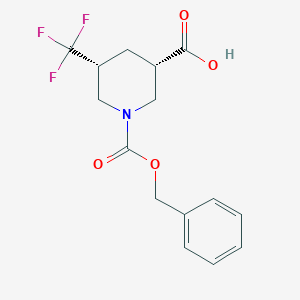
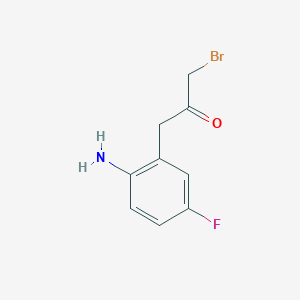
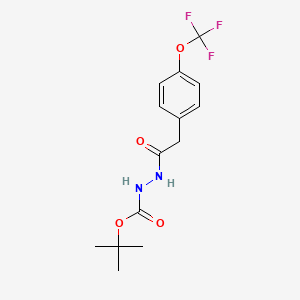


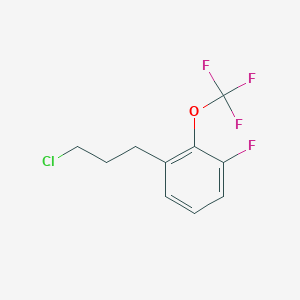
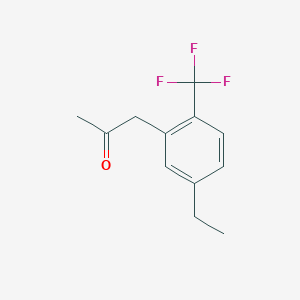
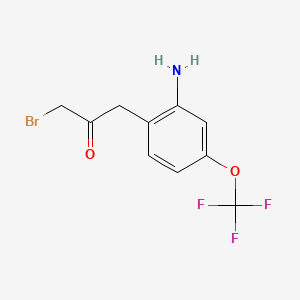
![11-Phenyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-11H-benzo[a]carbazole](/img/structure/B14050650.png)
